Journal Name:Rheologica Acta
Journal ISSN:0035-4511
IF:2.824
Journal Website:http://www.springer.com/materials/characterization+%26+evaluation/journal/397
Year of Origin:0
Publisher:Springer Verlag
Number of Articles Per Year:62
Publishing Cycle:Bimonthly
OA or Not:Not
Rheologica Acta ( IF 2.824 ) Pub Date: 2021-11-03 , DOI: 10.1039/D1NR06015E
For inflammatory bowel disease (IBD) therapy, systemic exposure of anti-TNF-α antibodies brought by current clinical injection always causes serious adverse effects. Colon-targeted delivery of anti-TNF-α antibodies through the oral route is of great importance but remains a formidable challenge. Here, we reported a biomimetic nanocomposite made of a ginger-derived exosome and an inorganic framework for this purpose. A large mesoporous silicon nanoparticle (LMSN) was uniquely customized for the antibody (infliximab, INF) to load it at high levels up to 61.3 wt% and prevent its aggregation. Exosome-like nanovesicles were isolated from ginger (GE) with a high-level production (17.5 mg kg−1). Then, ultrasound was used to coat GE onto the LMSN to obtain the biomimetic nanocomposite LMSN@GE. As expected, LMSN@GE showed advantages in the oral delivery of INF: stability in the gastrointestinal tract, colon-targeted delivery and high intestinal epithelium permeability. Amazingly, GE also presented an anti-inflammatory effect by blocking the NLRP3 inflammasome in addition to its delivery value. As a result, INF/LMSN@GE showed a significantly higher efficacy in colitis mice compared to the intravenously administered INF. This work provides new insights into colon-targeted delivery of anti-TNF-α antibodies via the oral route. Moreover, it puts forward a novel strategy for drug delivery using one therapeutic agent (herb-derived exosomes).
Rheologica Acta ( IF 2.824 ) Pub Date: 2014-11-28 , DOI: 10.1039/C4NR05895J
Because of the excellent intrinsic properties, especially the strong mechanical strength, extraordinarily high surface area and extremely high conductivity, graphene is deemed as a versatile building block for fabricating functional materials for energy production and storage applications. In this article, the recent progress in the assembly of binder-free and self-standing graphene-based materials, as well as their application in supercapacitors are reviewed, including electrical double layer capacitors, pseudocapacitors, and asymmetric supercapacitors. Various fabrication strategies and the influence of structures on the capacitance performance of 3D graphene-based materials are discussed. We finally give concluding remarks and an outlook on the scientific design of binder-free and self-standing graphene materials for achieving better capacitance performance.
Rheologica Acta ( IF 2.824 ) Pub Date: 2016-08-02 , DOI: 10.1039/C6NR04770J
Porous 3D graphene-based hybrid materials (3D GBHMs) are currently attractive nanomaterials employed in the field of energy. Heteroatom-doped 3D graphene and metal, metal oxide, and polymer-decorated 3D graphene with modified electronic and atomic structures provide promising performance as electrode materials in energy storage and conversion. Numerous synthesis methods such as self-assembly, templating, electrochemical deposition, and supercritical CO2, pave the way to mass production of 3D GBHMs in the commercialization of energy devices. This review summarizes recent advances in the fabrication of 3D GBHMs with well-defined architectures such as finely controlled pore sizes, heteroatom doping types and levels. Moreover, current progress toward applications in fuel cells, supercapacitors and batteries employing 3D GBHMs is also highlighted, along with the detailed mechanisms of the enhanced electrochemical performance. Furthermore, current critical issues, challenges and future prospects with respect to applications of 3D GBHMs in practical devices are discussed at the end of this review.
Rheologica Acta ( IF 2.824 ) Pub Date: 2018-10-31 , DOI: 10.1039/C8NR06109B
Constructing an interlinked three-dimensional conductive carbon structure as a sulfur host is considered to be an effective strategy for suppressing the capacity decay over long-term cycling and improving the rate performance of lithium–sulfur (Li–S) batteries, because it can not only facilitate rapid electronic and ionic transportation in the cathode, but also be conducive to confine lithium polysulfide (LiPS) dissolution and shuttling. In this report, we designed a novel 3D conductive network structure (CNTs/Co–NC), which is composed of Co–NC (cobalt embedded in an N-doped porous carbon composite) derived from ZIF-67 polyhedra and inserted carbon nanotubes (CNTs), and applied it as a sulfur host for Li–S batteries. The CNT/Co–NC network structure is firstly prepared via the in situ nucleation of small ZIF-67 crystals on the surface of CNTs and eventually grown into CNT/ZIF-67 hybrid materials; after subsequent carbonization and infiltration of sulfur procedures, the S@CNT/Co–NC cathode is obtained. Li–S batteries based on the S@CNT/Co–NC cathode show an improved rate capability of 772.6 mA h g−1 at the 2 C rate, enhanced long cycling stability under a large current density with a low capacity decay rate of ∼0.067% per cycle at the 0.5 C rate after 500 cycles and ∼0.072% per cycle at the 1 C rate after 700 cycles and an excellent coulombic efficiency of about 95% up to 500 cycles at 0.5 C and 91% up to 700 cycles at 1 C. The superior performance of S@CNTs/Co–NC should be ascribed to the rapid charge transfer, excellent electron conductivity, improved adsorption capability for LiPSs and enhanced redox kinetics of this 3D conductive network structure.
Rheologica Acta ( IF 2.824 ) Pub Date: 2018-04-09 , DOI: 10.1039/C8NR00697K
Nanoscale MoS2 has attracted extensive attention for sensing due to its superior properties. This study outlines a microfluidic and electrochemical biosensing methodology for the multiplex detection of paratuberculosis-specific miRNAs. Herein, we report the synthesis of MoS2 nanosheets decorated with a copper ferrite (CuFe2O4) nanoparticle composite and molecular probe immobilized MoS2 nanosheets as nanocarriers for the electrochemical detection of miRNAs. Paratuberculosis is a bacterial infection of the intestinal tract of dairy cattle, and is a cause of substantial economic and animal losses all over the world. The designed biosensing electrode was modified with the synthesized MoS2–CuFe2O4 nanocomposites for a highly amplified signal generation. Additionally, selective detection of miRNAs was accomplished by functionalizing the MoS2 nanosheets with a miRNA-specific biotin-tagged thiolated molecular probe and ferrocene thiol. The presence of target miRNA triggered the opening of the molecular probe present on the nanocarriers. The interaction of the molecular probe and miRNA resulted in an increase in the electrochemical signal from ferrocene. The optimized microfluidic biosensor was employed to detect a range of miRNA concentrations from the target analyte. Using square wave voltammetric analysis, a detection limit of 0.48 pM was calculated, with a detection range of 1 pM to 1.5 nM. The application of the biosensor was also assessed by detecting miRNAs in spiked serum and positive clinical samples. The developed nanomaterial enabled biosensor easily discriminated between the target miRNAs and other interfering molecules. The developed microfluidic biosensor has the potential to be used as a point-of-care, miRNA based diagnostic tool for paratuberculosis in dairy cows.
Rheologica Acta ( IF 2.824 ) Pub Date: 2013-07-25 , DOI: 10.1039/C3NR03496H
We measure the frequency of collective molecular precession as a function of temperature in the ferroelectric liquid crystalline monolayer at the water–air interface. This movement is driven by the unidirectional flux of evaporating water molecules. The collective rotation in the monolayer with angular velocities ω ∼ 1 s−1 (at T = 312 K) to 10−2 s−1 (at T = 285.8 K) is 9 to 14 orders of magnitude slower than rotation of a single molecule (typically ω ∼ 109 to 1012 s−1). The angular velocity reaches 0 upon approach to the two dimensional liquid-to-solid transition in the monolayer at T = 285.8 K. We estimate the rotational viscosity, γ1, in the monolayer and the torque, Γ, driving this rotation. The torque per molecule equals Γ = 5.7 × 10−8 pN nm at 310 K (γ1 = 0.081 Pa s, ω = 0.87 s−1). The energy generated during one turn of the molecule at the same temperature is W = 3.5 × 10−28 J. Surprisingly, although this energy is 7 orders of magnitude smaller than the thermal energy, kBT (310 K) = 4.3 × 10−21 J, the rotation is very stable. The potential of the studied effect lies in the collective motion of many (>1012) “nano-windmills” acting “in concerto” at the scale of millimetres. Therefore, such systems are candidates for construction of artificial molecular engines, despite the small energy density per molecular volume (5 orders of magnitude smaller than for a single ATPase).
Rheologica Acta ( IF 2.824 ) Pub Date: 2021-11-23 , DOI: 10.1039/D1NR03811G
Amphiphilic copolymers that directly extract membrane proteins and lipids from cellular membranes to form nanodiscs combine the advantages of harsher membrane mimics with those of a native-like membrane environment. Among the few commercial polymers that are capable of forming nanodiscs, alternating diisobutylene/maleic acid (DIBMA) copolymers have gained considerable popularity as gentle and UV-transparent alternatives to aromatic polymers. However, their moderate hydrophobicities and high electric charge densities render all existing aliphatic copolymers rather inefficient under near-physiological conditions. Here, we introduce Glyco-DIBMA, a bioinspired glycopolymer that possesses increased hydrophobicity and reduced charge density but nevertheless retains excellent solubility in aqueous solutions. Glyco-DIBMA outperforms established aliphatic copolymers in that it solubilizes lipid vesicles of various compositions much more efficiently, thereby furnishing smaller, more narrowly distributed nanodiscs that preserve a bilayer architecture and exhibit rapid lipid exchange. We demonstrate the superior performance of Glyco-DIBMA in preparative and analytical applications by extracting a broad range of integral membrane proteins from cellular membranes and further by purifying a membrane-embedded voltage-gated K+ channel, which was fluorescently labeled and analyzed with the aid of microfluidic diffusional sizing (MDS) directly within native-like lipid-bilayer nanodiscs.
Rheologica Acta ( IF 2.824 ) Pub Date: 2020-02-18 , DOI: 10.1039/C9NR09537C
Despite decades of intensive research, many questions remain on the formation and growth of the first cells on Earth. Here, we used computer simulation to compare the self-assembly process of ribonucleic acids in two environments: enclosed in a vesicle-cell membrane and in the bulk. The self-assembly was found to be more favoured in the former environment, and the origin of such a biointerface effect was identified. These results will contribute to a better understanding of the origin of life on the primitive Earth.
Rheologica Acta ( IF 2.824 ) Pub Date: 2014-11-03 , DOI: 10.1039/C4NR04953E
The in vivo biological applications of upconversion nanoparticles (UCNPs) prefer excitation at 700–850 nm, instead of 980 nm, due to the absorption of water. Recent approaches in constructing robust Nd3+ doped UCNPs with 808 nm excitation properties rely on a thick Nd3+ sensitized shell. However, for the very important and popular Förster resonance energy transfer (FRET)-based applications, such as photodynamic therapy (PDT) or switchable biosensors, this type of structure has restrictions resulting in a poor energy transfer. In this work, we have designed a NaYF4:Yb/Ho@NaYF4:Nd@NaYF4 core–shell–shell nanostructure. We have proven that this optimal structure balances the robustness of the upconversion emission and the FRET efficiency for FRET-based bioapplications. A proof of the concept was demonstrated for photodynamic therapy and simultaneous fluorescence imaging of HeLa cells triggered by 808 nm light, where low heating and a high PDT efficacy were achieved.
Rheologica Acta ( IF 2.824 ) Pub Date: 2019-06-07 , DOI: 10.1039/C9NR00498J
Bioinspired macromolecules can aid nucleation and crystallisation of minerals by mirroring processes observed in nature. Specifically, the iron oxide magnetite (Fe3O4) is produced in a dedicated liposome (called a magnetosome) within magnetic bacteria. This process is controlled by a suite of proteins embedded within the liposome membrane. In this study we look to synthetically mimic both the liposome and nucleation proteins embedded within it using preferential orientation polymer design. Amphiphilic block co-polymers self-assemble into vesicles (polymersomes) and have been used to successfully mimic liposomes. Carboxylic acid residue-rich motifs are common place in biomineralisation nucleating proteins and several magnetosome membrane specific (Mms) proteins (namely Mms6) have a specific carboxylic acid motifs that are found to bind both ferrous and ferric iron ions and nucleate the formation of magnetite. Here we use a combination of 2 diblock co-polymers: Both have the hydrophobic 2-hydroxypropyl methacrylate (PHPMA) block with either a poly(ethylene glycol) (PEG) block or a carboxylic acid terminated poly(2-methacryloyloxyethyl phosphorylcholine) (PMPC) block. These copolymers ((PEG113-PHPMA400) and (PMPC28-PHPMA400) respectively) self-assemble in situ to form polymersomes, with PEG113-PHPMA400 displaying favourably on the outer surface and PMPC28-PHPMA400 on the inner lumen, exposing numerous acidic iron binding carboxylates on the inner membrane. This is a polymersome mimic of a magnetosome (PMM28) containing interior nucleation sites. The resulting PMM28 were found to be 246 ± 137 nm in size. When the PMM28 were subjected to electroporation (5 pulses at 750 V) in an iron solution, iron ions were transported into the PMM28 polymersome core where magnetic iron-oxide was crystallised to fill the core; mimicking a magnetosome. Furthermore it has been shown that PMM28 magnetopolymersomes (PMM28Fe) exhibit a 6 °C temperature increase during in vitro magnetic hyperthermia yielding an intrinsic loss power (ILP) of 3.7 nHm2 kg−1. Such values are comparable to commercially available nanoparticles, but, offer the added potential for further tuning and functionalisation with respect to drug delivery.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | MECHANICS 力学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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11.30 | 69 | Science Citation Index Science Citation Index Expanded | Not |
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